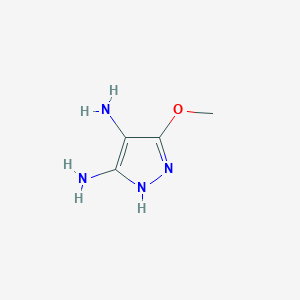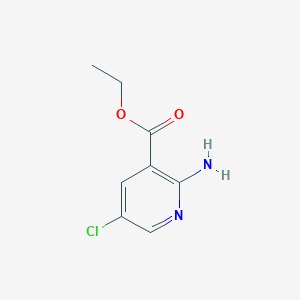
2-(3-Methoxypropyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxypropyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their strong basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, specifically, features a methoxypropyl group attached to the guanidine core, which can influence its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropyl)guanidine typically involves the reaction of 3-methoxypropylamine with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired guanidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic reaction but optimized for large-scale production, ensuring high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Methoxypropyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Oxo-derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methoxypropyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives are explored for their potential therapeutic effects, including as kinase inhibitors and DNA minor groove binders.
Industry: It serves as a catalyst in various organic reactions, including polymerization and asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxypropyl)guanidine involves its strong basicity and ability to form stable hydrogen bonds. This allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can act as a nucleophilic catalyst, facilitating reactions by stabilizing transition states and intermediates.
Comparación Con Compuestos Similares
N,N’-Disubstituted Guanidines: These compounds share the guanidine core but have different substituents, affecting their reactivity and applications.
Thiourea Derivatives: Similar in structure but contain sulfur, leading to different chemical properties and uses.
Cyanamides: These compounds can also be used to synthesize guanidines but require different reaction conditions.
Uniqueness: 2-(3-Methoxypropyl)guanidine is unique due to its methoxypropyl group, which influences its solubility, reactivity, and interaction with biological molecules. This makes it particularly useful in applications where specific hydrogen bonding and basicity are required.
Propiedades
IUPAC Name |
2-(3-methoxypropyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-9-4-2-3-8-5(6)7/h2-4H2,1H3,(H4,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVXYGKHDSKKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)







